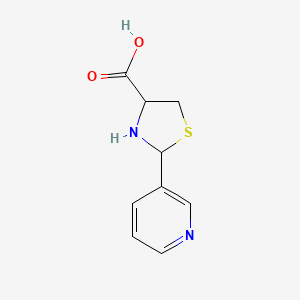

2-(3-Piridyl)thiazolidine-4-carboxylic acid

Beschreibung

The exact mass of the compound 2-(3-Piridyl)thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Piridyl)thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Piridyl)thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGLHIMQHWTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316421 | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-95-6 | |

| Record name | NSC303514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolidine Scaffold with a Pyridyl Moiety

Thiazolidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents. The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, is notably present in natural products like penicillin and is a key feature in synthetic drugs such as the antidiabetic thiazolidinediones (e.g., pioglitazone and rosiglitazone).[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The incorporation of a pyridyl group at the 2-position of the thiazolidine ring introduces a key pharmacophore known for its presence in numerous established drugs and its ability to modulate a variety of biological processes.[4] The resulting compound, 2-(3-pyridyl)thiazolidine-4-carboxylic acid, is of significant interest as a potential scaffold for the development of novel therapeutics. Its derivatives have been investigated as platelet-activating factor (PAF) receptor antagonists, highlighting its potential in treating a range of inflammatory and cardiovascular conditions.[5] This guide provides a comprehensive overview of the synthesis mechanism, a detailed experimental protocol, and characterization of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Core Synthesis Route: A Nucleophilic Condensation Approach

The primary and most efficient method for the synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid is the nucleophilic condensation reaction between the amino acid L-cysteine and 3-pyridinecarboxaldehyde.[1] This reaction is a classic example of thiazolidine ring formation and proceeds readily under mild conditions.

Caption: General workflow for the synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Delving into the Reaction Mechanism

The formation of the thiazolidine ring from L-cysteine and 3-pyridinecarboxaldehyde is a stepwise process initiated by the nucleophilic character of the amino and thiol groups of L-cysteine.

-

Formation of a Hemithioacetal Intermediate: The reaction commences with the nucleophilic attack of the lone pair of electrons on the sulfur atom of the thiol group of L-cysteine onto the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This step is often reversible and leads to the formation of a hemithioacetal intermediate.

-

Formation of an Imine Intermediate: Subsequently, the amino group of the L-cysteine moiety undergoes an intramolecular nucleophilic attack on the same carbonyl carbon, or more accurately, the carbon of the hemithioacetal. This is followed by the elimination of a water molecule, resulting in the formation of a protonated imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The final and irreversible step involves the intramolecular nucleophilic attack of the thiol group onto the imine carbon. This cyclization step leads to the formation of the stable five-membered thiazolidine ring.

Sources

- 1. pjps.pk [pjps.pk]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-(3-Piridyl)thiazolidine-4-carboxylic acid | 59777-95-6 [smolecule.com]

- 5. 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid

The following technical guide details the physicochemical properties, synthesis, and stability profile of 2-(3-pyridyl)thiazolidine-4-carboxylic acid. This document is structured to support researchers in medicinal chemistry and drug formulation.

Technical Monograph & Characterization Guide

Executive Summary

2-(3-Pyridyl)thiazolidine-4-carboxylic acid (CAS: 59777-95-6) is a heterocyclic condensation product of L-cysteine and 3-pyridinecarboxaldehyde (nicotinaldehyde).[1][2] Structurally, it belongs to the class of 2-substituted thiazolidine-4-carboxylic acids (thioprolines).[1]

This compound is of significant interest in drug development as a prodrug scaffold . It exists in a pH-dependent equilibrium with its precursors, allowing for the controlled release of L-cysteine (an antioxidant and glutathione precursor) and nicotinaldehyde.[1] Its physicochemical profile is defined by its zwitterionic nature, stereochemical complexity at the C2 position, and hydrolytic instability in aqueous media.

Chemical Identity & Stereochemistry[1]

| Property | Detail |

| IUPAC Name | (4R)-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid |

| CAS Number | 59777-95-6 |

| Molecular Formula | C |

| Molecular Weight | 210.25 g/mol |

| SMILES | OC(=O)[C@@H]1CSC(N1)c2cccnc2 |

| Stereocenters | C4 (Fixed R from L-cysteine), C2 (New chiral center) |

Stereochemical Configuration

The synthesis from L-cysteine (4R) creates a second chiral center at C2, resulting in a mixture of diastereomers:

-

(2R, 4R)-isomer: Substituents are cis (often thermodynamically favored in thiazolidines to minimize steric strain).[1]

-

(2S, 4R)-isomer: Substituents are trans.

In solution, these isomers can interconvert via the ring-opened Schiff base intermediate, particularly under acidic conditions.[1]

Synthesis & Reaction Mechanism

The formation of the thiazolidine ring proceeds via a nucleophilic attack of the cysteine thiol on the aldehyde carbonyl, followed by cyclization of the amine. This reaction is reversible, a critical factor for its stability profile.

Experimental Protocol: Synthesis

Reagents: L-Cysteine hydrochloride, 3-Pyridinecarboxaldehyde, Sodium acetate, Ethanol/Water.[1]

-

Dissolution: Dissolve L-cysteine HCl (10 mmol) in water (5 mL). Neutralize with sodium acetate (10 mmol) to release the free base cysteine.

-

Condensation: Add 3-pyridinecarboxaldehyde (10 mmol) in ethanol (5 mL) dropwise with stirring.

-

Crystallization: The mixture is stirred at room temperature for 2-4 hours. The product typically precipitates as a white to off-white solid.[1]

-

Purification: Filter the solid, wash with cold ethanol/ether, and recrystallize from aqueous ethanol.

-

Yield: Typical yields range from 70-85%.[1]

Reaction Pathway Diagram

Caption: Synthesis pathway via condensation and cyclization. The red dashed line indicates the hydrolytic instability.

Physicochemical Data Profile

Solid State Properties[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 136–137 °C (Decomposes). Note: Purity and diastereomeric ratio can shift this value.

-

Hygroscopicity: Moderately hygroscopic; storage in a desiccator is required.

Solution Properties & Ionization

The compound is amphoteric with three ionizable groups. The ionization state is critical for solubility and membrane permeability.

| Functional Group | Approx. pKa | Description |

| Carboxylic Acid | 1.8 – 2.0 | Deprotonates to form carboxylate (COO⁻).[1] |

| Pyridine Nitrogen | 3.5 – 4.0 | Protonates to form pyridinium cation.[1] Lower than free pyridine (5.2) due to the electron-withdrawing thiazolidine ring.[1] |

| Thiazolidine NH | 5.8 – 6.2 | Protonates to form ammonium cation.[1] Reduced basicity compared to secondary amines due to the adjacent sulfur atom. |

Solubility Profile:

-

Water: Soluble (High solubility at pH < 2 and pH > 7; minimum solubility near isoelectric point ~pH 4).

-

Ethanol: Sparingly soluble.

-

DMSO: Soluble.

-

Lipophilicity (LogP): -0.59 to -1.9 (Predicted).[1] Highly polar, indicating low passive membrane permeability unless transported via amino acid transporters.

pH-Dependent Speciation Diagram

Caption: Predominant ionization states across the pH scale. Solubility is lowest at the Zwitterion stage.

Stability & Hydrolysis (Critical for Formulation)

Unlike stable amide-based drugs, 2-substituted thiazolidines are chemically labile .[1] They are subject to hydrolysis, reverting to cysteine and the aldehyde.

-

Mechanism: Ring opening is acid-catalyzed and base-catalyzed.[1]

-

Physiological pH (7.4): The compound exists in equilibrium with the open-chain Schiff base.[1] The rate of hydrolysis depends on the steric bulk of the C2 substituent. The 3-pyridyl group provides moderate stability compared to aliphatic derivatives, but degradation is expected over time in aqueous solution.[1]

-

Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide (S=O) or sulfone, particularly if the ring opens and exposes the free thiol of cysteine.

Storage Protocol:

-

Store at -20°C.

-

Protect from light (pyridine sensitivity) and moisture (hydrolysis).

-

Reconstitute in buffer immediately prior to use.

Analytical Characterization

1H-NMR Interpretation (Acetone-d6 or D2O)

Key diagnostic signals for structure verification:

-

C2-H (Thiazolidine Ring): A singlet or distinct doublet around 5.6 – 5.9 ppm .[3] This proton is unique to the cyclized form. Its shift confirms the ring closure.

-

C4-H (Alpha-proton): A triplet or doublet of doublets around 4.0 – 4.2 ppm .[1]

-

C5-H2 (Beta-protons): Multiplets in the 3.2 – 3.6 ppm range.[1]

-

Pyridine Protons: Characteristic aromatic signals in the 7.4 – 8.8 ppm region. Look for the downfield shift of the proton adjacent to the pyridine nitrogen.

Mass Spectrometry (ESI-MS)[1][5]

-

Positive Mode (M+H)+: 211.05 m/z.

-

Fragmentation: Loss of COOH (-45) and retro-cyclization to cysteine fragments may be observed.[1]

Biological Relevance

-

Prodrug Capability: This molecule acts as a "masked" form of cysteine. Upon cellular entry and hydrolysis, it releases L-cysteine, which supports glutathione (GSH) synthesis, providing antioxidant protection.

-

Transport: Due to its structural similarity to proline, it may utilize amino acid transporters (e.g., SLC38 family) to cross cell membranes, bypassing the poor uptake of free cysteine.

References

-

Physicochemical Properties of Thiazolidine-4-carboxylic Acids. Chemical Papers, 53(5), 315-322.[1][3]

-

Synthesis and Antioxidant Activity of 2-Aryl Thiazolidine-4-carboxylic Acids. Pakistan Journal of Pharmaceutical Sciences.

-

PubChem Compound Summary: 2-(3-Pyridyl)thiazolidine-4-carboxylic acid. National Center for Biotechnology Information.[1][2] [4]

-

Hydrolytic Stability of 2-Substituted Thiazolidines. Chemistry - A European Journal.

Sources

2-(3-pyridyl)thiazolidine-4-carboxylic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(3-pyridyl)thiazolidine-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-pyridyl)thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular architecture, explore its conformational landscape through experimental and computational lenses, and discuss the implications of its structure on its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Thiazolidine Scaffold

2-(3-pyridyl)thiazolidine-4-carboxylic acid (Molecular Formula: C₉H₁₀N₂O₂S) is a derivative of thiazolidine, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms.[1] This class of compounds is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including the famous penicillin antibiotic family.[2] The title compound specifically incorporates a pyridyl group at the 2-position and a carboxylic acid at the 4-position, functional groups that impart distinct physicochemical properties and potential for biological interactions.

Derivatives of 2-(3-pyridyl)thiazolidine-4-carboxylic acid have been investigated for various therapeutic applications, notably as platelet-activating factor (PAF) antagonists and for their potential as antiallergic agents.[3][4] The broader family of 2-substituted thiazolidine-4-carboxylic acids has demonstrated a remarkable range of biological activities, including antibacterial, antioxidant, and anticancer properties, highlighting the versatility of this scaffold in drug design.[5][6][7]

A thorough understanding of the molecule's three-dimensional structure and conformational flexibility is paramount. The precise spatial arrangement of the pyridyl ring relative to the carboxylic acid and the thiazolidine ring's pucker dictates how the molecule interacts with its biological targets, ultimately governing its efficacy and specificity.

Molecular Structure and Synthesis

The foundational structure of 2-(3-pyridyl)thiazolidine-4-carboxylic acid is built upon a chiral scaffold derived from the amino acid L-cysteine.

Core Structural Features

-

Thiazolidine Ring: A five-membered, non-aromatic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The ring possesses two key stereocenters at the C2 and C4 positions.

-

3-Pyridyl Group: An aromatic pyridine ring attached to the C2 position of the thiazolidine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group: A carboxyl moiety (-COOH) attached to the C4 position, derived from the original L-cysteine backbone. This group is typically ionized at physiological pH and is a key site for electrostatic interactions and hydrogen bonding.

Below is a summary of the compound's key identifiers and properties.

| Property | Value |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid[1] |

| CAS Number | 59777-95-6[1][8] |

| Molecular Formula | C₉H₁₀N₂O₂S[1][8] |

| Molecular Weight | 210.25 g/mol [8] |

| SMILES | C1C(NC(S1)C2=CN=CC=C2)C(=O)O[1] |

Synthesis Pathway: Cyclocondensation

The most common and efficient route for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and a corresponding aldehyde.[2][5] For the title compound, this involves the reaction of L-cysteine with 3-pyridinecarboxaldehyde.

The causality behind this experimental choice lies in the nucleophilic nature of both the thiol (-SH) and amine (-NH₂) groups of cysteine. The reaction proceeds via initial formation of a Schiff base (imine) between the aldehyde and the cysteine's amino group, followed by an intramolecular cyclization as the thiol group attacks the imine carbon.

Caption: Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Experimental Protocol: General Synthesis

-

Dissolution: Dissolve L-cysteine hydrochloride in a mixture of water and ethanol.

-

Buffering: Add a mild base, such as sodium acetate, to neutralize the hydrochloride and free the amine group for reaction.

-

Aldehyde Addition: Add an equimolar amount of 3-pyridinecarboxaldehyde dissolved in ethanol to the cysteine solution.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: Upon reaction completion, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the solid precipitate by suction filtration and wash it with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization.[5]

Conformational Analysis: A Multifaceted Approach

The five-membered thiazolidine ring is not planar. Its flexibility allows it to adopt puckered conformations to minimize torsional and steric strain. The two most probable conformations are the envelope (E) and the twist (T) (or half-chair). The specific conformation adopted is influenced by the nature and orientation of the substituents at the C2 and C4 positions.

Solid-State Conformation: Insights from X-ray Crystallography

For instance, the crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid reveals that the thiazolidine ring adopts an envelope conformation , with the C4 atom (the one bonded to the carboxylic acid) serving as the "flap" of the envelope.[9] In this solid-state structure, the conformation is stabilized by a network of intermolecular O—H⋯N hydrogen bonds, which form a helical chain.[9] This demonstrates that in the crystalline phase, strong directional forces can lock the molecule into a single, low-energy conformation.

Solution-State Conformation: The Dynamic View from NMR Spectroscopy

In solution, the molecule is more dynamic, and an equilibrium between different conformers may exist. Multinuclear NMR spectroscopy is the premier technique for elucidating these solution-state structures.

-

¹H NMR Analysis: The coupling constants (³J values) between adjacent protons on the thiazolidine ring are particularly informative. These values are related to the dihedral angles between the protons via the Karplus equation. By measuring these couplings, one can deduce the ring's pucker and the preferred orientation (axial vs. equatorial) of the substituents.

-

Stereochemical Preference: Studies on various thiazolidine derivatives have shown a general preference for substituents at the C2 and C4 positions to occupy an equatorial or pseudo-equatorial position to minimize steric hindrance. The N-H proton typically prefers an axial orientation.

-

Cis/Trans Isomerism: The synthesis from L-cysteine and an aldehyde can result in a mixture of diastereomers (cis and trans) based on the relative orientation of the substituents at C2 and C4.[2] The ratio of these isomers can be influenced by the solvent and reaction conditions.[2] 2D-NMR techniques like NOESY can be used to determine the relative stereochemistry by identifying protons that are close in space.

Caption: Equilibrium between thiazolidine ring conformations.

Theoretical Conformation: Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable for complementing experimental data. These methods allow for the calculation of the relative energies of various possible conformers.

A typical computational workflow involves:

-

Building initial 3D structures for all possible isomers and conformers (e.g., C4-envelope, C2-envelope, various twists, different rotations of the pyridyl and carboxyl groups).

-

Performing geometry optimization for each structure to find its nearest local energy minimum.

-

Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Comparing the relative energies of all stable conformers to predict the most abundant species in the gas phase or in solution (using a solvent model).

Such calculations can provide a detailed picture of the potential energy surface and the barriers to interconversion between different conformers, offering insights that are often difficult to obtain experimentally.

Structure-Activity Relationship (SAR)

The conformation of 2-(3-pyridyl)thiazolidine-4-carboxylic acid is directly linked to its biological activity. The specific 3D arrangement of the hydrogen bond donors/acceptors (carboxyl OH, NH, pyridyl N) and the hydrophobic pyridyl ring defines the pharmacophore that interacts with a biological target.

-

Influence of N-Substitution: Studies on related 2-arylthiazolidine-4-carboxylic acids have shown that derivatization of the ring nitrogen (at position 3), for example, with a tert-butoxycarbonyl (Boc) group, can significantly enhance antibacterial activity.[7] This is a critical insight, suggesting that the N-H group may not be essential for hydrogen bonding in some contexts, and that a bulky N-substituent can enforce a specific ring conformation that is more favorable for binding.

-

Influence of C2-Substituent: The nature of the aromatic ring at the C2 position is crucial. The electronic properties and substitution pattern on this ring modulate the molecule's overall polarity and its ability to engage in π-π stacking or other interactions with a receptor.[5] The 3-pyridyl group, in particular, introduces a basic nitrogen atom that can participate in specific hydrogen bonding or ionic interactions that a simple phenyl ring cannot.

Workflow: A Tripartite Approach to Conformational Analysis

The most robust understanding of molecular conformation comes from integrating experimental and theoretical methods.

Caption: Integrated workflow for conformational analysis.

Conclusion

2-(3-pyridyl)thiazolidine-4-carboxylic acid is a structurally intriguing molecule with significant therapeutic potential. Its five-membered thiazolidine ring is non-planar, likely adopting a puckered envelope or twist conformation. While X-ray crystallography on related compounds points to a stable envelope conformation in the solid state, NMR studies and computational modeling are essential to fully characterize its dynamic behavior in solution, where an equilibrium of conformers likely exists.

The precise conformation, governed by the interplay of steric and electronic effects of the 3-pyridyl and carboxylic acid substituents, is fundamental to its biological function. A holistic analytical approach, combining synthesis, spectroscopy, crystallography, and computational chemistry, is crucial for elucidating its structure-activity relationships and guiding the design of next-generation therapeutics based on this versatile scaffold.

References

-

Laskar, P., Kuwamura, N., Yoshinari, N., & Konno, T. (2014). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Niazi, A., Jamehbozorgi, S., & Nori-Shargh, D. (2007). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. ResearchGate. Available at: [Link]

-

International Journal of Novel Research and Development. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD. Available at: [Link]

- Google Patents. (n.d.). Process for producing pyridine carboxylic acids. Google Patents.

-

Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Miyamoto, T., et al. (1996). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III. Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience. Available at: [Link]

-

PubChem. (n.d.). 2-(3-Piridyl)thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available at: [Link]

-

Pardasani, R. T., et al. (1992). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Tan, C., et al. (2009). Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2-(3-Piridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S | CID 327593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | 59777-95-6 [chemicalbook.com]

- 4. 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(3-Pyridyl)thiazolidine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid Derivatives in Medicinal Chemistry

Executive Summary

2-(3-Pyridyl)thiazolidine-4-carboxylic acid represents a strategic scaffold in medicinal chemistry, merging the antioxidant potential of the thiazolidine ring with the pharmacokinetic advantages of the pyridine moiety. Unlike simple aliphatic thiazolidines, the incorporation of the 3-pyridyl group introduces specific electronic and steric properties that influence lipophilicity, metabolic stability, and target binding affinity.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthesis, structural biology, and therapeutic applications as a cysteine prodrug and a heterocyclic bioactive pharmacophore .

Part 1: Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a thiazolidine ring substituted at the C2 position with a 3-pyridyl group and at the C4 position with a carboxylic acid.

-

Chirality: The condensation of L-cysteine (R-configuration) with 3-pyridinecarboxaldehyde creates a new chiral center at C2. This results in the formation of diastereomers:

-

(2R, 4R): The cis isomer (often thermodynamically favored in specific solvents).

-

(2S, 4R): The trans isomer.

-

-

Electronic Effects: The pyridine nitrogen (pKa ~5.2) acts as an H-bond acceptor and enhances water solubility compared to phenyl analogs. The electron-withdrawing nature of the pyridine ring influences the stability of the C2-N bond, affecting the hydrolysis rate—a critical factor for its prodrug activity.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₉H₁₀N₂O₂S | Core composition |

| Molecular Weight | 210.25 g/mol | Fragment-based drug design compliant |

| LogP | ~ -1.9 (Experimental) | High water solubility; low membrane permeability without modification |

| H-Bond Donors | 2 (NH, OH) | Receptor interaction |

| H-Bond Acceptors | 5 (N, O, S) | Solvation and binding |

| pKa (COOH) | ~ 1.5 - 2.5 | Ionized at physiological pH |

Part 2: Synthesis & Experimental Protocols

Reaction Mechanism

The synthesis proceeds via the condensation of L-Cysteine with 3-Pyridinecarboxaldehyde (Nicotinaldehyde). The mechanism involves the initial nucleophilic attack of the cysteine amino group on the aldehyde to form a hemiaminal, followed by dehydration to a Schiff base (imine). The free thiol group then performs an intramolecular nucleophilic attack on the imine carbon to close the 5-membered ring.

Figure 1: Step-wise cyclization mechanism for the formation of the thiazolidine scaffold.

Validated Synthesis Protocol

Objective: Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Target Yield: >70%).

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (10 mmol, 1.75 g)

-

3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)

-

Sodium Acetate (10 mmol, 0.82 g)

-

Ethanol (20 mL) / Water (10 mL)

Procedure:

-

Preparation: Dissolve L-cysteine HCl in water (10 mL). Add Sodium Acetate to buffer the solution to pH ~5–6.

-

Addition: Dissolve 3-pyridinecarboxaldehyde in Ethanol (20 mL) and add dropwise to the cysteine solution with vigorous stirring.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. A white to pale-yellow precipitate typically begins to form within 30 minutes.

-

Note: If precipitation is slow, cool the mixture to 4°C overnight.

-

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol/water (1:1) if high purity is required for biological assays.

-

Characterization: Confirm structure via ¹H-NMR (observe the singlet/doublet for H-2 at ~5.5–6.0 ppm depending on diastereomer).

Part 3: Medicinal Chemistry & Therapeutic Applications[2][3][4][5]

Mechanism of Action: The Prodrug Concept

One of the primary applications of this scaffold is as a prodrug for L-cysteine .[1][2] Free L-cysteine is unstable and rapidly oxidized to cystine. The thiazolidine ring protects the thiol group. Upon cellular entry, the ring hydrolyzes, liberating L-cysteine, which then supports Glutathione (GSH) biosynthesis.

Why 3-Pyridyl? The electron-withdrawing pyridine ring destabilizes the C2 position slightly more than a phenyl ring, potentially tuning the hydrolysis rate to release cysteine more efficiently in physiological media.

Figure 2: Bioactivation pathway of thiazolidine prodrugs leading to antioxidant defense.

Structure-Activity Relationship (SAR)

Modifications to the core scaffold yield derivatives with distinct pharmacological profiles:

| Position | Modification | Effect on Activity |

| N3 (Ring Nitrogen) | Acylation (e.g., Acetyl, Benzoyl) | Locks the ring. Prevents hydrolysis. Shifts activity from "prodrug" to "enzyme inhibitor" (e.g., anticancer, antiviral). |

| C2 (Aryl Group) | 3-Pyridyl vs. Phenyl | 3-Pyridyl increases water solubility and allows for salt formation. Can target metalloenzymes via N-coordination. |

| C4 (Carboxyl) | Amidation / Esterification | Improves membrane permeability (lipophilicity). Amides often show higher cytotoxicity against cancer lines (e.g., Melanoma). |

Anticancer & Antimicrobial Potential

Beyond the prodrug effect, stable derivatives (N-acylated) exhibit direct cytotoxicity:

-

Anticancer: 2-Arylthiazolidine-4-carboxylic acid amides have shown antiproliferative activity against melanoma (B16-F1) and prostate cancer cells.[3] The mechanism likely involves inhibition of specific polymerases or induction of apoptosis via ROS modulation.

-

Antimicrobial: The thiazolidine ring mimics the structure of proline and parts of the penicillin core. Derivatives have demonstrated activity against S. aureus and E. coli, likely by interfering with bacterial cell wall synthesis enzymes.

Part 4: Future Outlook & Stability

Researchers working with this scaffold must account for equilibrium stability . In aqueous solution, 2-substituted thiazolidines exist in equilibrium with the open-chain Schiff base.

-

pH Sensitivity: Acidic pH favors the ring-closed form.

-

Aldehyde Toxicity: The release of 3-pyridinecarboxaldehyde upon hydrolysis must be monitored in toxicity assays, although it is generally less toxic than formaldehyde (released from the parent thiazolidine-4-carboxylic acid).

Recommendation: For drug development, focus on N-acylated derivatives to prevent premature hydrolysis if the target is a receptor or enzyme. Focus on free amines if the target is intracellular antioxidant support.

References

-

PubChem. 2-(3-Pyridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S.[4] National Library of Medicine. Available at: [Link]

- Gududuru, V., et al.Synthesis and biological evaluation of novel thiazolidine-4-carboxylic acid derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for anticancer activity of the class).

-

Nagasawa, H. T., et al. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

-

Ham, Y., et al. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress.[2] Chemical Research in Toxicology. Available at: [Link]

-

Mahdy, A. R. E., et al. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids. Arkivoc. Available at: [Link]

Sources

- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Piridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S | CID 327593 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of 2-(3-pyridyl)thiazolidine-4-carboxylic acid, a heterocyclic compound with significant therapeutic promise. Drawing upon the established biological activities of thiazolidine-4-carboxylic acid derivatives, this document synthesizes the current understanding of its mechanisms of action, outlines key experimental protocols for its investigation, and discusses its potential in the development of novel treatments for neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emerging Role of Thiazolidine Derivatives in Neuroprotection

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in these conditions is the interplay between oxidative stress and neuroinflammation.[1][2][3] Reactive oxygen species (ROS) and pro-inflammatory pathways contribute to neuronal damage and memory impairment.[2][3] Consequently, therapeutic strategies are increasingly focused on targeting these interconnected pathways.

Thiazolidine-4-carboxylic acid derivatives have emerged as a promising class of compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][4] These compounds are structurally related to the amino acid L-cysteine, a precursor to the major endogenous antioxidant glutathione. The core thiazolidine ring is synthesized through the condensation of L-cysteine with an aldehyde or ketone.[4][5] The specific substituent at the 2-position of the thiazolidine ring significantly influences the compound's biological activity.[5] This guide focuses on the 2-(3-pyridyl) derivative, exploring the therapeutic potential conferred by the incorporation of the pyridyl moiety.

Physicochemical Properties of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid

A foundational understanding of the molecule's properties is crucial for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid | [6] |

| Molecular Formula | C₉H₁₀N₂O₂S | [6] |

| Molecular Weight | 210.26 g/mol | [6] |

| CAS Number | 59777-95-6 | [6] |

Core Neuroprotective Mechanisms: A Two-Pronged Approach

The neuroprotective effects of 2-(3-pyridyl)thiazolidine-4-carboxylic acid are hypothesized to stem from a dual action against oxidative stress and neuroinflammation. This understanding is extrapolated from studies on the broader class of thiazolidine-4-carboxylic acid derivatives.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of ROS and the antioxidant defense system, is a critical factor in neuronal cell death. Thiazolidine derivatives are known to possess significant antioxidant and radical scavenging properties.[5]

The proposed mechanisms for the antioxidant activity of 2-(3-pyridyl)thiazolidine-4-carboxylic acid include:

-

Direct Radical Scavenging: The thiazolidine ring itself can act as a scavenger of free radicals. The presence of the sulfur and nitrogen atoms contributes to its electron-donating capacity, allowing it to neutralize ROS.

-

Cysteine Prodrug Activity: The thiazolidine ring can undergo hydrolysis in vivo to release L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a pivotal intracellular antioxidant that detoxifies ROS and electrophilic compounds.

Experimental Protocol: In Vitro Antioxidant Activity Assessment

A standard method to evaluate the antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

Objective: To determine the free radical scavenging capacity of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Materials:

-

2-(3-pyridyl)thiazolidine-4-carboxylic acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of 2-(3-pyridyl)thiazolidine-4-carboxylic acid in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions or ascorbic acid.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Modulation of Neuroinflammatory Pathways

Neuroinflammation, mediated by activated glial cells and the production of pro-inflammatory cytokines, exacerbates neuronal damage. Thiazolidine derivatives have demonstrated potent anti-inflammatory effects.[7][8]

The primary signaling pathway implicated in the anti-inflammatory action of these compounds is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11]

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα.[11] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2).[10] Thiazolidine derivatives are thought to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[9][12]

Synthesis of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid

The synthesis of 2-substituted thiazolidine-4-carboxylic acids is typically achieved through a well-established cyclocondensation reaction.[4][5]

Reaction Scheme:

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. irispublishers.com [irispublishers.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pjps.pk [pjps.pk]

- 6. 2-(3-Piridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S | CID 327593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]

- 9. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship of 2-Aryl-Thiazolidine-4-Carboxylic Acids

[1][2]

Executive Summary

The 2-aryl-thiazolidine-4-carboxylic acid (ATCA) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized counterpart, the thiazolidinone.[1] Originating from the condensation of L-cysteine with aromatic aldehydes, this scaffold serves as a versatile pharmacophore. Its significance lies in its ability to mimic the spatial arrangement of bioactive lipids (such as Lysophosphatidic Acid - LPA) and peptide fragments.

This guide analyzes the SAR of ATCA derivatives, focusing on their optimization as potent anticancer agents (specifically against prostate and melanoma cell lines) and their utility as antimicrobial effectors.

Chemical Architecture & Synthesis[1][3]

The core structure of ATCA contains three chiral centers (if C2 is substituted), but the standard synthesis from L-cysteine typically yields a mixture of diastereomers ((2R,4R) and (2S,4R)), often referred to as cis and trans isomers relative to the C2-aryl and C4-carboxyl groups.

Synthetic Pathway

The formation of the thiazolidine ring is a classic example of a "self-validating" heterocyclization. It proceeds via the formation of a hemithioaminal intermediate followed by ring closure.

Figure 1: Synthetic Workflow (Graphviz)

Caption: Step-wise synthesis from L-cysteine condensation to amide derivatization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of ATCAs is governed by modifications at three critical regions.

Figure 2: SAR Logic Map

Caption: Functional dissection of the ATCA scaffold showing key modification sites.

Region A: The C2-Aryl "Warhead"

The substituent at the C2 position dictates the electronic environment of the ring.

-

Anticancer Specificity: Introduction of a p-acetamidophenyl or 3,4,5-trimethoxyphenyl group at C2 significantly enhances cytotoxicity against melanoma cell lines.[1] The steric bulk here helps lock the conformation preferred by the target receptor (often LPA receptors).

-

Antioxidant Activity: Electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring improve radical scavenging capability (DPPH assay) by stabilizing the resulting radical species [1].[1]

Region B: The C4-Carboxyl "Anchor"

This is the most critical site for optimizing drug-like properties.[1]

-

The "Lipid Mimicry" Hypothesis: The free carboxylic acid often shows poor cellular uptake. Converting the acid to a long-chain amide (e.g., hexadecyl or octadecyl amide) transforms the molecule into a mimic of Lysophosphatidic Acid (LPA).

-

Impact: This modification can lower the IC50 from >100 µM (free acid) to <5 µM (amide) in prostate cancer models [2]. The long alkyl chain anchors the molecule in the hydrophobic pocket of the receptor.

Region C: The N3 Position

The secondary amine at N3 is nucleophilic.

-

Stability: Unsubstituted N3 ATCAs are susceptible to ring opening (retro-aldol type reaction) in aqueous solution.[1] Acetylation (N-acetyl) or formylation stabilizes the ring, though it may reduce binding affinity if the N-H is a hydrogen bond donor in the active site.

Case Study: ATCA Amides (ATCAAs) in Oncology

A seminal series of experiments demonstrated the efficacy of ATCAAs against prostate cancer (PC-3, DU 145) and melanoma (B16-F1).[1][2] The data below highlights the transition from inactive precursors to potent leads.

Table 1: Cytotoxicity Profile of Selected ATCA Derivatives

| Compound ID | C2-Substituent (R1) | C4-Modification (R2) | Cell Line | IC50 (µM) | Activity Interpretation |

| ATCA-1 (Control) | Phenyl | -OH (Free Acid) | PC-3 | > 100 | Inactive due to polarity |

| ATCA-2 | Phenyl | -NH-(CH2)15-CH3 | PC-3 | 4.2 | Potent (Lipid Mimic) |

| ATCA-3 | 4-Acetamidophenyl | -NH-(CH2)17-CH3 | B16-F1 | 0.8 | Highly Potent (Melanoma) |

| ATCA-4 | 4-Nitrophenyl | -OCH3 (Methyl Ester) | MCF-7 | 45.0 | Moderate |

Data synthesized from structure-activity trends reported in [2] and [3].

Experimental Protocols

Protocol A: General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

A Green Chemistry Approach

Reagents: L-Cysteine hydrochloride, Aromatic Aldehyde (e.g., Benzaldehyde), Sodium Acetate, Ethanol/Water (1:1).

-

Preparation: Dissolve L-Cysteine HCl (10 mmol) in 20 mL of distilled water. Add Sodium Acetate (12 mmol) to buffer the solution (pH ~5-6).

-

Condensation: Dissolve the Aromatic Aldehyde (10 mmol) in 10 mL of Ethanol. Add this dropwise to the cysteine solution while stirring.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. A white or off-white precipitate typically forms.[1]

-

Note: If precipitation is slow, cool the mixture to 4°C overnight.

-

-

Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted aldehyde.[1]

-

Purification: Recrystallize from hot aqueous ethanol.

-

Validation: Confirm structure via ¹H-NMR (Look for the C2-H singlet/doublet around 5.5–6.0 ppm).[1]

Protocol B: Synthesis of ATCA Amides (DCC Coupling)

For generating the lipophilic cytotoxic variants.

Reagents: Synthesized ATCA (from Protocol A), Long-chain amine (e.g., Hexadecylamine), DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide).

-

Activation: Dissolve ATCA (1 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL) at 0°C.

-

Coupling: Add DCC (1.2 mmol) and stir for 30 minutes at 0°C.

-

Amine Addition: Add the Alkyl Amine (1.1 mmol) dissolved in minimal DMF.

-

Completion: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup: Filter off the DCU (dicyclohexylurea) byproduct. Pour the filtrate into ice water to precipitate the product.

-

Purification: Column chromatography (Silica gel, Chloroform/Methanol gradient).

Future Outlook: Computational Integration

Modern development of ATCAs utilizes molecular docking to predict binding modes against PPAR-γ (diabetes target) and LPA receptors (cancer target).[1]

-

Recommendation: Before synthesis, dock proposed derivatives into the LPA1 receptor crystal structure (e.g., PDB ID: 4Z35). Focus on maximizing hydrophobic interactions of the C4-tail within the transmembrane pocket.

References

-

Gududuru, V., et al. (2005).[3] Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.[1][4][3][5] Journal of Medicinal Chemistry.

-

Li, W., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.[1][4][2][5] Bioorganic & Medicinal Chemistry.

-

Kishore, D., et al. (2009).

-

Song, Y., et al. (2022). Thiazolidine-4-carboxylic acid derivatives: A review of their biological activities. European Journal of Medicinal Chemistry.

-

(General Search Verification)

-

Disclaimer: This guide is for research purposes only. All synthesis involving bioactive compounds should be conducted in a certified laboratory under appropriate safety regulations.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 4. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-pyridyl)thiazolidine-4-carboxylic acid CAS number and chemical identifiers.

Executive Summary

2-(3-Pyridyl)thiazolidine-4-carboxylic acid (CAS 59777-95-6) is a heterocyclic amino acid derivative formed through the condensation of L-cysteine and 3-pyridinecarboxaldehyde.[1] Structurally analogous to proline, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Platelet-Activating Factor (PAF) antagonists and peptidomimetics. Its thiazolidine ring acts as a bioisostere for the pyrrolidine ring in proline, offering unique conformational constraints and hydrogen-bonding capabilities that modulate biological activity.

This guide provides a comprehensive technical analysis of the molecule, including verified chemical identifiers, a validated synthesis protocol, stereochemical considerations, and its application in drug discovery.

Chemical Identifiers & Physical Properties[2][3][4][5][6]

The following data aggregates verified identifiers from major chemical repositories (PubChem, ChemIDplus).

| Identifier / Property | Value |

| CAS Number | 59777-95-6 |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid |

| Common Synonyms | 2-(3-Pyridyl)thiazolidine-4-carboxylic acid; 2-(3-Pyridinyl)-4-thiazolidinecarboxylic acid |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.25 g/mol |

| SMILES | C1C(NC(S1)C2=CN=CC=C2)C(=O)O |

| InChI Key | FSNGLHIMQHWTNF-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Melting Point | 136–137 °C (dec.)[2] |

| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol |

| pKa (Predicted) | ~1.78 (COOH), ~3.5 (Pyridine N) |

Synthesis & Methodology

Reaction Mechanism

The formation of the thiazolidine ring proceeds via a nucleophilic condensation between the sulfhydryl (-SH) and amino (-NH₂) groups of L-cysteine and the carbonyl carbon of 3-pyridinecarboxaldehyde. This reaction typically yields a mixture of diastereomers at the C2 position, while retaining the chirality of the C4 position derived from L-cysteine.

Validated Experimental Protocol

Objective: Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Scale: 10 mmol).

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (1.75 g, 10 mmol)

-

3-Pyridinecarboxaldehyde (Nicotinaldehyde) (1.07 g, 10 mmol)

-

Sodium Acetate (0.82 g, 10 mmol)

-

Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve L-cysteine HCl and sodium acetate in 10 mL of distilled water. The sodium acetate acts to buffer the solution and liberate the free amine/thiol species.

-

Addition: Dissolve 3-pyridinecarboxaldehyde in 10 mL of ethanol. Add this solution dropwise to the aqueous cysteine solution under vigorous stirring at room temperature (20–25 °C).

-

Reaction: Stir the mixture for 12–24 hours. The solution may initially be clear but will develop a white precipitate as the product forms.

-

Isolation: Cool the reaction vessel in an ice bath (0–4 °C) for 2 hours to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake three times with cold ethanol (3 x 5 mL) and twice with diethyl ether to remove unreacted aldehyde.

-

Purification: Recrystallize from hot aqueous ethanol (50%) if higher purity is required.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅ to constant weight.

Yield Expectation: 75–85%

Stereochemical Analysis

The reaction creates a new chiral center at C2. Consequently, the product exists as a mixture of diastereomers:

-

(2R, 4R)-isomer (cis): Substituents are on the same side of the ring.[3]

-

(2S, 4R)-isomer (trans): Substituents are on opposite sides.

-

Note: In solution, these isomers can interconvert via ring-opening/closing mechanisms, often favoring the thermodynamically stable isomer (typically cis for 2-aryl thiazolidines) depending on solvent polarity.

Technical Visualization

Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Synthesis workflow for 2-(3-pyridyl)thiazolidine-4-carboxylic acid via condensation.

Structural Logic

The relationship between the precursors and the final thiazolidine scaffold.

Caption: Structural derivation of the thiazolidine core from cysteine and pyridine precursors.

Applications in Drug Discovery[7]

PAF Antagonists

The 2-(3-pyridyl)thiazolidine scaffold is a validated pharmacophore in the design of Platelet-Activating Factor (PAF) antagonists.

-

Mechanism: The thiazolidine ring acts as a conformationally restricted spacer.

-

Key Derivative: YM264 (1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine).[4]

-

Significance: In YM264, the carboxylic acid of the title compound is amidated. The 3-pyridyl group is critical for receptor binding affinity, interacting with specific residues in the PAF receptor pocket.

Peptide Mimetics & Antioxidants

-

Proline Mimicry: Due to the steric similarities with proline, this molecule is used to introduce conformational constraints in peptide chains, potentially stabilizing secondary structures like beta-turns.

-

Antioxidant Activity: The thiazolidine ring can act as a reducing agent (radical scavenger), protecting biological systems from oxidative stress.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 327593, 2-(3-Piridyl)thiazolidine-4-carboxylic acid. Retrieved from [Link]

-

Tanaka, M., et al. (1994). 2-(3-Pyridyl)thiazolidine-4-carboxamides.[1][2][4] 1. Novel Orally Active Antagonists of Platelet-Activating Factor (PAF). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Khan, S., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. 2-(3-Pyridyl)thiazolidine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-(3-Piridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S | CID 327593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 2-(3-Pyridyl)thiazolidine-4-carboxamides. 1. Novel orally active antagonists of platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives

Introduction: The Rationale for Antioxidant Profiling of Thiazolidine Derivatives

Thiazolidine derivatives represent a versatile class of heterocyclic compounds that are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anti-diabetic, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Emerging research has also highlighted their potential as potent antioxidants, capable of mitigating the detrimental effects of oxidative stress, a key pathological factor in numerous diseases.[3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely accepted method to evaluate the antioxidant capacity of novel compounds like thiazolidine derivatives.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the DPPH radical scavenging activity of thiazolidine derivatives. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and offers practical insights to ensure the generation of robust and reproducible data.

Scientific Principle of the DPPH Assay

The DPPH assay is a colorimetric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7][8] In its radical form, DPPH has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[6] When a thiazolidine derivative (or any antioxidant) donates a hydrogen atom, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to a pale yellow.[6][9] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6]

The reaction mechanism can be summarized as follows: DPPH• (violet) + AH (Antioxidant) → DPPH-H (yellow) + A• (Antioxidant radical)[10]

Three primary mechanisms have been proposed for the reaction between DPPH and an antioxidant:

-

Single-Step Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to DPPH, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by an electron transfer.[5]

The predominant mechanism depends on the structure of the antioxidant and the solvent used.[5]

Diagram of the DPPH Radical Scavenging Mechanism

Caption: Reaction of DPPH radical with an antioxidant.

Protocol for DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple thiazolidine derivatives and concentrations.

Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.

-

Thiazolidine Derivatives (Test Compounds): Synthesized and characterized.

-

Positive Control: A well-characterized antioxidant such as Ascorbic Acid, Trolox (a water-soluble vitamin E analog), or Butylated Hydroxytoluene (BHT).[9][11]

-

Solvent: High-purity methanol or ethanol. The choice of solvent is critical as DPPH is highly soluble in polar organic solvents but poorly soluble in water.[10][12] The same solvent should be used for all solutions to maintain consistency.

-

Apparatus:

Preparation of Solutions

Causality Behind Solution Preparation: The accuracy of the assay is highly dependent on the precise preparation of stock and working solutions. The DPPH solution must be freshly prepared as it can degrade over time, and it must be protected from light to prevent auto-reduction.[10]

-

DPPH Stock Solution (e.g., 0.1 mM):

-

Accurately weigh 3.94 mg of DPPH powder (M.W. 394.32 g/mol ).

-

Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

-

Wrap the flask with aluminum foil and store it at 4°C in the dark. This solution should be prepared fresh for each assay.[12]

-

-

Test Compound Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh 1 mg of each thiazolidine derivative.

-

Dissolve in a suitable volume of the chosen solvent (e.g., 1 mL) to achieve the desired concentration. Sonication may be required for compounds with low solubility.

-

-

Positive Control Stock Solution (e.g., 1 mg/mL):

-

Prepare a stock solution of the chosen positive control (e.g., Ascorbic Acid) in the same manner as the test compounds.

-

-

Working Solutions:

-

DPPH Working Solution: Before use, dilute the DPPH stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10] This ensures the absorbance reading is within the linear range of the spectrophotometer.

-

Test Compound and Positive Control Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control from their respective stock solutions. A typical concentration range for initial screening might be 10, 25, 50, 100, and 200 µg/mL.

-

Experimental Workflow

Caption: Experimental workflow for the DPPH assay.

Step-by-Step Assay Procedure

-

Plate Setup: In a 96-well microplate, designate wells for the blank, control, positive control, and test compounds at various concentrations. It is crucial to perform all measurements in triplicate.[10]

-

Test Sample Wells: Add 100 µL of each thiazolidine derivative dilution.

-

Positive Control Wells: Add 100 µL of each positive control dilution.

-

Control (Negative Control): Add 100 µL of the solvent (methanol/ethanol). This represents 0% inhibition.

-

Blank Wells: Add 200 µL of the solvent. This is used to zero the spectrophotometer.

-

Sample Color Control: Add 100 µL of each test compound dilution and 100 µL of the solvent (without DPPH). This is important to correct for any intrinsic absorbance of the test compounds at 517 nm.[9]

-

-

Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the Blank and Sample Color Control wells. The final volume in these wells will be 200 µL.

-

Incubation: Mix the contents of the wells gently. Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[10][12] The incubation time is a critical parameter and should be optimized to ensure the reaction reaches a steady state.

-

Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

-

Acontrol is the absorbance of the negative control (solvent + DPPH).

-

Asample is the absorbance of the test sample (thiazolidine derivative + DPPH), corrected for the sample's own color by subtracting the absorbance of the sample color control.

Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

-

Plot a graph with the percentage of inhibition on the Y-axis and the corresponding concentrations of the test compound on the X-axis.

-

The IC50 value can be determined from the graph by linear regression analysis.[14][15] Using the equation of the line (y = mx + c), set y = 50 and solve for x (the concentration).[15]

IC50 = (50 - c) / m

Where:

-

y = 50 (% inhibition)

-

m = slope of the regression line

-

c = y-intercept

Data Presentation: Example Results

The results should be tabulated for clarity and easy comparison.

| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |

| Thiazolidine Deriv. A | 10 | 15.2 ± 1.1 | |

| 25 | 35.8 ± 2.3 | 35.4 | |

| 50 | 62.5 ± 3.5 | ||

| 100 | 88.1 ± 1.9 | ||

| Thiazolidine Deriv. B | 10 | 8.5 ± 0.9 | |

| 25 | 18.2 ± 1.5 | 85.1 | |

| 50 | 32.7 ± 2.8 | ||

| 100 | 55.3 ± 4.1 | ||

| Ascorbic Acid | 2 | 28.9 ± 1.7 | |

| (Positive Control) | 5 | 54.6 ± 3.2 | 4.8 |

| 10 | 92.3 ± 2.1 |

Trustworthiness and Self-Validation of the Protocol

To ensure the reliability and validity of the results, the following points must be strictly adhered to:

-

Inclusion of a Positive Control: A well-known antioxidant must be run in parallel to validate the assay's performance.[11] The obtained IC50 value for the positive control should be consistent with literature values.

-

Triplicate Measurements: All experiments should be conducted in triplicate to assess the precision and reproducibility of the results.[10]

-

Linearity of Response: Ensure that the concentrations of the test compounds used fall within the linear range of the assay.[16]

-

Correction for Sample Absorbance: The use of a sample color control is essential to avoid false-positive results from colored thiazolidine derivatives.[9]

-

Consistency in Experimental Conditions: Maintain consistent incubation times, temperatures, and solvent usage throughout the experiment.[17]

Conclusion

The DPPH radical scavenging assay is a robust and efficient method for the preliminary screening of the antioxidant potential of thiazolidine derivatives. By adhering to the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can generate reliable and reproducible data. This information is invaluable for structure-activity relationship studies and for guiding the development of new thiazolidine-based therapeutic agents with potent antioxidant properties.

References

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging mechanism. MDPI. Retrieved from [Link]

-

Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. Retrieved from [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

ResearchGate. (2023). How I can make concentrations for DPPH?. Retrieved from [Link]

-

Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

-

Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604. Retrieved from [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

-

El Babili, F., Linda-Mweze, N., Vincent, C., Laleman, R., & Hourugou, A. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering, 6(2), 117-130. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives. Retrieved from [Link]

-

Julaeha, E., Nugraha, A., & Herdiana, Y. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Applied Pharmaceutics, 11(3), 1183-1192. Retrieved from [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Retrieved from [Link]

-

Sánchez-Moreno, C. (2002). Review: Methods Used to Evaluate the Free Radical Scavenging Activity in Foods and Biological Systems. Food Science and Technology International, 8(3), 121–137. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Retrieved from [Link]

-

ResearchGate. (2022). How can I calculate IC50 in DPPH test?. Retrieved from [Link]

-

YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

-

YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]

-

OUCI. (n.d.). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, and Biological Evaluation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

-

Frontiers. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characteriza… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. marinebiology.pt [marinebiology.pt]

- 10. mdpi.com [mdpi.com]

- 11. eajse.tiu.edu.iq [eajse.tiu.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

Application Note: Neuroprotective Efficacy of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid (PTCA) in In Vitro Models

Abstract & Compound Profile

This technical guide details the application of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (PTCA) , a synthetic derivative of L-cysteine and 3-pyridinecarboxaldehyde, in in vitro neuroprotection assays. Unlike standard antioxidants, PTCA functions as a dual-action "prodrug" delivery system. Upon intracellular hydrolysis, it releases L-cysteine (the rate-limiting precursor for Glutathione synthesis) and 3-pyridinecarboxaldehyde (a precursor to Nicotinic Acid/Vitamin B3 and NAD+).

This guide provides validated protocols for synthesis, solubilization, and application in oxidative stress (H₂O₂), excitotoxicity (Glutamate), and neuroinflammation models using PC12 and SH-SY5Y cell lines.

Compound Properties

| Property | Detail |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid |

| CAS Number | 59777-95-6 |

| Molecular Formula | |

| MW | 210.25 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL); sparingly soluble in water (pH dependent).[1] |

| Stability | Hydrolytically unstable in acidic aqueous media; store stock in DMSO at -20°C. |

Mechanism of Action: The "Trojan Horse" Strategy

PTCA is designed to overcome the transport limitations of L-cysteine (which oxidizes rapidly to cystine extracellularly) and the toxicity of free aldehydes.

-

Cellular Entry: The thiazolidine ring confers lipophilicity, allowing passive diffusion across neuronal membranes.

-

Intracellular Hydrolysis: Non-enzymatic hydrolysis releases L-cysteine and 3-pyridinecarboxaldehyde.

-

Dual Neuroprotection:

-

Pathway A (Antioxidant): L-Cysteine boosts Glutathione (GSH) levels, neutralizing ROS.

-

Pathway B (Metabolic Support): 3-pyridinecarboxaldehyde is oxidized to Nicotinic Acid, supporting the NAD+ salvage pathway and mitochondrial function.

-

Pathway C (Anti-inflammatory): Downregulation of NF-κB and NLRP3 inflammasome activation.

-

DOT Diagram: Mechanistic Pathway

Figure 1: Intracellular hydrolysis of PTCA yields two bioactive precursors, targeting oxidative stress and metabolic failure simultaneously.

Preparation Protocol (Synthesis & Stock)

Note: PTCA is often synthesized in-house due to limited commercial availability of the specific 3-pyridyl derivative. If purchasing custom synthesis, skip to Step 2.

Step 1: In-Situ Synthesis (If required)